3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

Catalog No.
S2727403
CAS No.
1396685-25-8
M.F
C21H25ClN2O5
M. Wt
420.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)...

CAS Number

1396685-25-8

Product Name

3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

IUPAC Name

3-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid

Molecular Formula

C21H25ClN2O5

Molecular Weight

420.89

InChI

InChI=1S/C19H23ClN2O.C2H2O4/c20-19-5-3-16(4-6-19)14-23-15-17-7-10-22(11-8-17)13-18-2-1-9-21-12-18;3-1(4)2(5)6/h1-6,9,12,17H,7-8,10-11,13-15H2;(H,3,4)(H,5,6)

InChI Key

IPPVDDLQBJCMBX-UHFFFAOYSA-N

SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC3=CN=CC=C3.C(=O)(C(=O)O)O

solubility

not available

Drug Designing in Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry .

Antimalarial Activity

Some synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, the parasite responsible for malaria . These compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Three promising alcohol analogues were identified: [1- (4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, [1- (3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1- (4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol .

Synthesis of Biologically Active Compounds

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Functionalization of Piperidines

In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis and functionalization were published . Functionalization of piperidines can lead to the creation of new compounds with potential pharmacological applications .

3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a complex organic compound characterized by its piperidine and pyridine moieties, along with an oxalate salt formation. The compound features a 4-chlorobenzyl group linked through an ether bond to a piperidine ring, which is further substituted with a pyridine moiety. This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system.

Typical for piperidine and pyridine derivatives, including:

  • Nucleophilic substitutions: The presence of the piperidine nitrogen allows for nucleophilic attack on electrophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Oxidation reactions: The aromatic rings may undergo oxidation under certain conditions, leading to hydroxylated derivatives.
  • Salt formation: As an oxalate salt, it can interact with bases to form different salt forms, which may influence its solubility and bioavailability.

Research indicates that compounds similar to 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate exhibit significant biological activities:

  • Histamine H3 receptor antagonism: Compounds within this structural class have shown promise as histamine H3 receptor antagonists, which are relevant in treating disorders such as sleep disorders and cognitive dysfunctions .
  • Analgesic properties: Some derivatives have demonstrated antinociceptive effects, making them potential candidates for pain management therapies .
  • Neuroprotective effects: The interaction with sigma receptors suggests a role in neuroprotection and modulation of neurotransmitter systems.

The synthesis of 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate typically involves:

  • Formation of the piperidine derivative: This can be achieved through alkylation of piperidine with appropriate alkyl halides or through coupling reactions involving phenolic compounds.
  • Pyridine substitution: The introduction of the pyridine moiety can be accomplished via electrophilic aromatic substitution or nucleophilic substitution techniques.
  • Oxalate salt formation: The final step involves reacting the free base form of the compound with oxalic acid to yield the oxalate salt, enhancing its solubility and stability.

The applications of 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate include:

  • Pharmaceutical development: As a potential drug candidate for treating neurological disorders due to its receptor activity.
  • Research tools: It may serve as a probe in studies investigating histamine receptors and related pathways.
  • Chemical intermediates: Useful in synthesizing other biologically active compounds.

Interaction studies have shown that this compound can effectively modulate histamine and sigma receptors, influencing various physiological responses. Studies indicate that:

  • The piperidine nitrogen forms critical interactions within receptor binding sites, enhancing affinity and selectivity for specific receptors .
  • Its unique structure allows for diverse interaction profiles compared to other compounds lacking similar functional groups.

Similar Compounds

Several compounds share structural similarities with 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate. A comparison highlights their unique features:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(pyridin-2-yl)-piperidin-1-carboxamidePiperidine ring with a carboxamide groupPotential analgesic effects
N-(4-chlorobenzyl)-piperidin-1-amineSimple piperidine derivativeHistamine receptor modulation
1-(4-chlorophenyl)-piperidin-4-olHydroxylated piperidineAntidepressant-like activity

These compounds illustrate variations in functional groups and biological activities, emphasizing the unique positioning of 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate within this class.

Dates

Last modified: 08-16-2023

Explore Compound Types